(2,3-Difluoro-6-(methylthio)phenyl)boronic acid
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Overview
Description
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2S. It is a boronic acid derivative that features a phenyl ring substituted with two fluorine atoms and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
The primary target of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this pathway, contributing to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are readily prepared and their properties can be tailored for application under specific conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of this compound, like other boronic acids, are influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . It’s important to note that the stability of boronic acids can present challenges when it comes to removing the boron moiety at the end of a sequence if required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-6-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and various substituted aromatic compounds .
Scientific Research Applications
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)phenylboronic acid
- 2,3-Difluorophenylboronic acid
- 2,3-Dimethylphenylboronic acid
Uniqueness
(2,3-Difluoro-6-(methylthio)phenyl)boronic acid is unique due to the presence of both fluorine and methylthio substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
(2,3-difluoro-6-methylsulfanylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDVENOQLUXIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)SC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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